2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide is an organic compound that features a chloroacetamide group attached to a dihydroindene moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting that 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide may also interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Given its structural similarity to indole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
No studies have been conducted to determine the effects of varying dosages of this compound in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide typically involves the reaction of 2,3-dihydro-1H-indene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
2,3-dihydro-1H-indene+chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The indene moiety can be oxidized to form indanone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Hydrolysis: Formation of 2,3-dihydro-1H-indene-1-carboxylic acid and corresponding amines.
Oxidation: Formation of indanone derivatives.
Scientific Research Applications
2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules, including antiviral and anticancer agents.
Materials Science: Utilized in the development of novel polymers and materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,3-dihydro-1H-inden-2-yl)nicotinamide
- 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride
- 2,3-dihydro-1H-inden-2-yl (methyl)amine hydrochloride
Uniqueness
2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the chloroacetamide group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-7-11(14)13-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOJBWMHNNIZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.